molecular formula C23H22FN3O2 B11573233 1-(2-fluorobenzyl)-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine

1-(2-fluorobenzyl)-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine

Cat. No.: B11573233
M. Wt: 391.4 g/mol
InChI Key: NIJSYCSFXQGASQ-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole core, substituted with a 2-fluorobenzyl group and a 2-(2-methoxyphenoxy)ethyl group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzyl)-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the 2-Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable base.

    Attachment of the 2-(2-Methoxyphenoxy)ethyl Group: This step involves the reaction of the benzimidazole derivative with 2-(2-methoxyphenoxy)ethyl bromide in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzyl)-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-fluorobenzyl)-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-fluorobenzyl)-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine is unique due to the presence of the 2-fluorobenzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.

Properties

Molecular Formula

C23H22FN3O2

Molecular Weight

391.4 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-imine

InChI

InChI=1S/C23H22FN3O2/c1-28-21-12-6-7-13-22(21)29-15-14-26-19-10-4-5-11-20(19)27(23(26)25)16-17-8-2-3-9-18(17)24/h2-13,25H,14-16H2,1H3

InChI Key

NIJSYCSFXQGASQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3N(C2=N)CC4=CC=CC=C4F

Origin of Product

United States

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